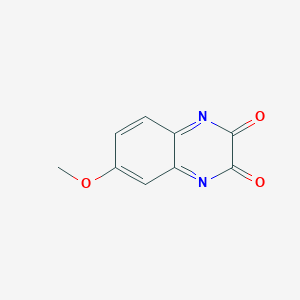

7-Methoxyquinoxalin-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6N2O3 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

6-methoxyquinoxaline-2,3-dione |

InChI |

InChI=1S/C9H6N2O3/c1-14-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3 |

InChI Key |

MDGRPJCVCDJIKB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NC(=O)C(=O)N=C2C=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Methoxyquinoxalin 2,3 Dione and Its Analogs

Established Synthetic Pathways to Quinoxaline-2,3-dione Core Structures

The synthesis of the quinoxaline-2,3-dione core is a well-established process, typically involving the condensation of an appropriately substituted o-phenylenediamine (B120857) with a dicarbonyl compound, followed by further modifications.

Condensation Reactions for 1,4-Dihydroquinoxaline-2,3-dione Synthesis

The most common and direct route to the 1,4-dihydroquinoxaline-2,3-dione core involves the cyclocondensation of an o-phenylenediamine with oxalic acid or its derivatives. googleapis.comias.ac.inderpharmachemica.cominnovareacademics.in This reaction is typically carried out under acidic conditions, often with heating. For instance, refluxing a mixture of o-phenylenediamine and oxalic acid dihydrate in a hydrochloric acid solution yields the corresponding 1,4-dihydroquinoxaline-2,3-dione. googleapis.comias.ac.in The reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization to form the heterocyclic ring.

A variety of substituted o-phenylenediamines can be used in this reaction to produce quinoxalinediones with different substitution patterns on the benzene (B151609) ring. ias.ac.in The choice of solvent and catalyst can influence the reaction conditions and yields. While traditional methods often employ strong acids and organic solvents, greener alternatives are also being explored.

Conversion to 2,3-Dichloroquinoxaline (B139996) Intermediates

The 1,4-dihydroquinoxaline-2,3-dione core can be readily converted into the highly reactive 2,3-dichloroquinoxaline intermediate. This transformation is a key step for further derivatization, as the chlorine atoms can be displaced by various nucleophiles. The chlorination is typically achieved by treating the quinoxaline-2,3-dione with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of a catalyst like N,N-dimethylformamide (DMF). derpharmachemica.cominnovareacademics.inresearchgate.netresearchgate.net

For example, refluxing quinoxaline-2,3-dione with POCl₃ and a catalytic amount of DMF can afford 2,3-dichloroquinoxaline in good yields. derpharmachemica.cominnovareacademics.in This intermediate serves as a versatile building block for the synthesis of a wide array of 2,3-disubstituted quinoxaline (B1680401) derivatives.

Targeted Synthesis of 7-Methoxyquinoxalin-2,3-dione Derivatives

The targeted synthesis of this compound derivatives generally follows the established condensation pathway, starting with 4-methoxy-1,2-phenylenediamine. A specific example is the synthesis of 1-benzyl-7-methoxy-1,4-dihydroquinoxaline-2,3-dione, which was prepared as a brown solid with a yield of 76.9%. nih.gov While detailed experimental procedures for the parent this compound are not extensively reported in the provided search results, the general principle of condensing 4-methoxy-o-phenylenediamine with oxalic acid would be the logical synthetic route.

Green Chemistry Approaches in Quinoxalinedione (B3055175) Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methods. For quinoxalinedione synthesis, green chemistry principles have been applied to reduce the use of hazardous reagents and solvents, minimize energy consumption, and improve atom economy.

One notable approach is the use of microwave irradiation, which can significantly shorten reaction times and improve yields compared to conventional heating. mdpi.com For instance, the cyclocondensation of o-phenylenediamine with oxalic acid can be efficiently carried out under microwave conditions. mdpi.com

Solvent-free synthesis is another green methodology that has been successfully applied. ias.ac.in This often involves grinding the solid reactants together at room temperature, which can lead to high yields without the need for any solvent. ias.ac.in The use of recyclable catalysts, such as solid acids, and conducting reactions in aqueous media are also key aspects of green quinoxaline synthesis. mdpi.com Polyethylene (B3416737) glycol (PEG) has been explored as a green and recyclable solvent for the synthesis of quinoxaline derivatives. ripublication.com

| Green Chemistry Approach | Description | Advantages |

| Microwave-Assisted Synthesis | Utilizes microwave energy to accelerate the reaction. | Reduced reaction times, higher yields. mdpi.com |

| Solvent-Free Grinding | Reactants are ground together in a mortar and pestle. | High atom economy, no solvent waste. ias.ac.in |

| Recyclable Catalysts | Employs catalysts that can be easily recovered and reused. | Reduced catalyst waste and cost. mdpi.com |

| Aqueous Media | Uses water as the reaction solvent. | Environmentally friendly, low cost. mdpi.com |

| PEG as a Solvent | Utilizes polyethylene glycol as a recyclable solvent. | Non-toxic, water-soluble for easy removal. ripublication.com |

Derivatization Strategies for Structural Modification

The quinoxaline-2,3-dione scaffold offers multiple sites for structural modification, allowing for the generation of diverse libraries of compounds. The nitrogen atoms of the heterocyclic ring and the aromatic ring are common targets for derivatization.

A primary strategy for modifying the quinoxaline-2,3-dione core is N-alkylation . imist.mabeilstein-archives.orgnih.gov This reaction typically involves treating the quinoxaline-2,3-dione with an alkyl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like DMF. imist.ma Phase transfer catalysis can also be employed to facilitate the alkylation process. imist.ma Both mono- and di-alkylation at the N1 and N4 positions are possible, depending on the reaction conditions and the stoichiometry of the reagents.

Another important derivatization route proceeds through the 2,3-dichloroquinoxaline intermediate . The chlorine atoms can be sequentially or simultaneously substituted by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce diverse functionalities at the 2 and 3 positions. researchgate.netresearchgate.net For example, reaction with primary or secondary amines leads to the formation of the corresponding amino-substituted quinoxalines. researchgate.net

Structure Activity Relationship Sar Studies of 7 Methoxyquinoxalin 2,3 Dione Derivatives

Positional Substitution Effects on Biological Activity

The biological activity of quinoxaline (B1680401) derivatives is significantly influenced by the nature and position of substituents on the core structure. The 7-position, in particular, has been a focal point of synthetic modifications to enhance therapeutic potential.

The introduction of a methoxy (B1213986) group at the C-7 position of the quinoxaline-2,3-dione scaffold is a key modification in the development of various biologically active compounds. For instance, in the pursuit of novel antimalarial agents, 7-methoxy-3-(4'-fluorophenyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide has emerged as a promising lead compound due to its low IC50 value and high selectivity index against resistant strains of Plasmodium falciparum. researchgate.net This highlights the favorable contribution of the 7-methoxy group to the antimalarial activity.

Furthermore, in the context of α-glucosidase and α-amylase inhibitors for diabetes management, N-Ethyl-7-methoxy-3-((3-(2-chlorophenyl)isoxazol-5-yl)methoxy)quinoxalin-2-amine demonstrated dual bioactivities. researchgate.net Another derivative, N-Ethyl-7-methoxy-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine, also showed strong inhibition of α-glucosidase. researchgate.net These findings underscore the importance of the 7-methoxy substituent in achieving potent enzyme inhibition.

The effect of substituents at other positions in conjunction with the 7-methoxy group has also been explored. For example, the introduction of different groups at the N-1 position of 1,5-disubstituted indolin-2,3-diones showed that a benzyl (B1604629) substituent led to more potent antiproliferative activity compared to a (4-fluorobenzyl)amino-2-oxoethyl group. nih.gov While not directly on the 7-methoxyquinoxalin-2,3-dione core, this provides valuable insight into how substitutions at various positions can collectively influence biological outcomes.

Studies on other 7-substituted quinoxalin-2(1H)-one derivatives further illuminate the role of the 7-position. For example, a 7-methyl group was found to enhance anticancer activity compared to the unsubstituted parent compound. Conversely, while a 7-bromo substitution can enhance halogen bonding, it may decrease metabolic stability. A 7-(trifluoromethyl) group introduces strong electron-withdrawing effects, potentially increasing resistance to oxidative metabolism. The presence of a fluorine atom at the 7-position has been shown to enhance antibacterial efficacy.

The following table summarizes the biological activities of various 7-methoxy and related quinoxaline derivatives, illustrating the impact of positional substitutions.

| Compound/Derivative | Biological Activity | Research Finding |

| 7-methoxy-3-(4'-fluorophenyl)quinoxaline-2-carbonitrile 1,4-di-N-oxide | Antimalarial | Low IC50 and high selectivity against resistant P. falciparum. researchgate.net |

| N-Ethyl-7-methoxy-3-((3-(2-chlorophenyl)isoxazol-5-yl)methoxy)quinoxalin-2-amine | Antidiabetic | Dual inhibition of α-amylase and α-glucosidase. researchgate.net |

| N-Ethyl-7-methoxy-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine | Antidiabetic | Strong mono-inhibition of α-glucosidase. researchgate.net |

| 7-Methylquinoxalin-2(1H)-one | Anticancer | Enhanced activity compared to the unsubstituted analog. |

| 7-Bromoquinoxalin-2(1H)-one | Potential for enhanced target binding | Bromine may enhance halogen bonding but can reduce metabolic stability. |

| 7-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one | Potentially enhanced metabolic stability | The CF₃ group's electron-withdrawing nature may increase resistance to oxidative metabolism. |

| 7-Fluoroquinoxalin-2(1H)-one | Antibacterial | The fluorine at C7 enhances antibacterial efficacy. |

Pharmacophoric Features and Key Structural Requirements

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For quinoxaline derivatives, several key pharmacophoric features have been identified that are crucial for their activity.

The quinoxaline scaffold itself is considered a "privileged pharmacophore" due to its presence in a wide array of biologically active compounds. researchgate.netresearchgate.net This bicyclic heterocyclic system, consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring, provides a rigid framework for the attachment of various functional groups. researchgate.net

For many quinoxaline-based inhibitors, the core structure is designed to mimic the binding of endogenous ligands to their target receptors. For instance, in the design of histone deacetylase (HDAC) inhibitors, quinoxaline moieties have been utilized as a "heterocyclic aromatic cap" to occupy a narrow tubular pocket of the HDAC enzyme. nih.gov

Key structural requirements often include:

Aromatic/Heterocyclic Core: The quinoxaline ring system is a fundamental feature. researchgate.netresearchgate.net

Hydrogen Bond Donors and Acceptors: The presence of groups capable of forming hydrogen bonds is critical for target engagement. For example, the amino and methoxy groups in 3-Amino-7-methoxyquinoxalin-2(1H)-one can act as hydrogen-bond donors and acceptors, respectively, to optimize interactions with the target protein.

Appropriate Substitution for Target Pocket Occupancy: The strategic placement of substituents is necessary to fit into and interact with specific pockets of the target enzyme or receptor. nih.govfrontiersin.org

Ligand-based pharmacophore models have been developed for various classes of inhibitors. For example, a pharmacophore for selective activity against multidrug-resistant cancer cells expressing P-glycoprotein was developed based on isatin-β-thiosemicarbazones. reactionbiology.com While not directly involving this compound, this approach of identifying common chemical features essential for bioactivity is broadly applicable. dovepress.com

Modulation of Ligand-Receptor Interactions via Structural Alterations

The interaction between a ligand and its receptor is a dynamic process that can be finely tuned through structural modifications of the ligand. frontiersin.org These alterations can affect binding affinity, selectivity, and the conformational state of the receptor, ultimately influencing the downstream biological response. nih.govelifesciences.org

In the context of this compound derivatives, structural alterations can modulate ligand-receptor interactions in several ways:

Modifying Lipophilicity: The lipophilicity of a compound affects its ability to cross cell membranes and access its target. Substituents can be chosen to optimize this property. For example, difluorobenzyl groups can be added to enhance lipophilicity and bioavailability.

Introducing Specific Interactions: The addition of functional groups can introduce new, specific interactions with the receptor. For example, a fluorine atom can participate in halogen bonding, which can be a significant contributor to binding affinity.

Conformational Constraints: The rigidity or flexibility of the ligand can be altered by introducing different substituents, which can pre-organize the molecule into a conformation that is more favorable for binding.

The study of rapamycin (B549165) analogs provides a relevant example of how a methoxy group can be part of the effector domain, directly interacting at the interface of a protein-protein complex. nih.gov Although a different molecular system, this demonstrates that a methoxy substituent can play a direct role in mediating crucial biological interactions.

Ultimately, the goal of structural alterations is to achieve a ligand that binds with high affinity and selectivity to its intended target, leading to the desired therapeutic effect. This is an iterative process of design, synthesis, and biological evaluation, guided by an understanding of the structure-activity relationships and the principles of ligand-receptor interactions. frontiersin.org

Molecular Mechanisms of Action and Receptor Pharmacology of 7 Methoxyquinoxalin 2,3 Dione Analogs

Excitatory Amino Acid Receptor Antagonism

The quinoxaline-2,3-dione scaffold is a well-established pharmacophore for antagonists of ionotropic glutamate (B1630785) receptors, which are crucial for excitatory synaptic transmission in the central nervous system. rsc.org Analogs such as 6,7-dinitroquinoxaline-2,3-dione (DNQX) and 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) are widely recognized antagonists at AMPA and kainate receptors. rsc.org Furthermore, some derivatives have shown activity at the glycine (B1666218) site of the NMDA receptor. nih.gov However, specific data on how the 7-methoxy substitution influences these interactions is not documented in the available literature.

AMPA Receptor Interactions

Quinoxaline-2,3-diones are known to act as competitive antagonists at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. rsc.org Structure-activity relationship (SAR) studies of this class of compounds have provided insights into the structural requirements for high affinity. acs.orgnih.gov These studies typically explore various substitutions on the benzene (B151609) ring of the quinoxaline (B1680401) core. Despite these extensive studies, specific binding affinity data (such as Kᵢ or IC₅₀ values) for 7-Methoxyquinoxalin-2,3-dione at AMPA receptors are not reported in the reviewed scientific literature.

Kainate Receptor Selectivity and Binding Profiles

The kainate receptors are another class of ionotropic glutamate receptors where quinoxaline-2,3-dione derivatives have shown antagonistic activity. acs.orgnih.gov Research has focused on developing analogs with selectivity for different kainate receptor subtypes (GluK1-5). acs.orgnih.govnih.gov These studies have investigated a range of substituents at various positions on the quinoxaline-2,3-dione scaffold to understand their impact on binding affinity and selectivity. acs.orgnih.govnih.gov However, a specific binding profile and selectivity data for this compound at kainate receptor subtypes have not been identified in the available research.

NMDA Receptor Glycine-Site Antagonism

Certain quinoxaline-2,3-dione derivatives have been found to act as antagonists at the glycine co-agonist site of the N-methyl-D-aspartate (NMDA) receptor. nih.govacs.org The nature and position of substituents on the quinoxaline ring are critical in determining the affinity and selectivity for the glycine site over AMPA or kainate receptors. researchgate.netnih.gov For instance, 6,7-dichloroquinoxaline-2,3-dione (B8809070) (DCQX) is a known antagonist of the glycine site. nih.gov However, there is no available data from studies that have specifically evaluated the antagonistic activity of this compound at the NMDA receptor glycine site.

Subunit-Selective NMDA Receptor Modulation

The development of subunit-selective NMDA receptor modulators is an active area of research, aiming to target specific functions and reduce side effects. researchgate.net The diverse subunit composition of NMDA receptors (combinations of GluN1, GluN2A-D, and GluN3A-B subunits) presents opportunities for developing selective ligands. While the broader class of quinoxaline derivatives has been explored in this context, specific information regarding the modulatory effects of this compound on different NMDA receptor subunits is not available in the scientific literature.

Enzyme Inhibition Profiles

Beyond ionotropic glutamate receptors, various heterocyclic compounds, including quinoxaline derivatives, have been investigated as inhibitors of other biologically important enzymes.

DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it a validated target for antibacterial agents. nih.gov This enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during replication and transcription. nih.gov The quinolone class of antibiotics famously targets DNA gyrase, establishing the enzyme's druggability. nih.govscispace.com

While direct studies on this compound are limited, various quinoxaline derivatives have demonstrated significant DNA gyrase inhibitory activity. The core quinoxaline structure serves as a key pharmacophore, mimicking the binding of quinolone antibiotics. researchgate.net For instance, certain novel quinoxaline derivatives have shown promising inhibitory activity against the DNA gyrase of various bacterial species. researchgate.net In a specific study, two quinoxaline derivatives, compounds 6d and 6e , displayed potent inhibition of DNA gyrase with IC₅₀ values of 0.242 µM and 0.177 µM, respectively. researchgate.net This activity was notably stronger than the comparator antibiotic, ciprofloxacin, which had an IC₅₀ of 0.768 µM against the same enzyme. researchgate.net Molecular docking simulations suggest that these compounds bind effectively within the active site of the DNA gyrase pocket, indicating a plausible mechanism for their antibacterial effects. researchgate.net The enzyme-binding motif of quinoxaline-based inhibitors can fit into a hydrophobic pocket at the interface of the GyrA subunits, stabilized by interactions with key amino acid residues. scispace.com

Table 1. DNA Gyrase Inhibitory Activity of Quinoxaline Analogs

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Compound 6d | DNA Gyrase | 0.242 | Ciprofloxacin | 0.768 |

| Compound 6e | DNA Gyrase | 0.177 | Ciprofloxacin | 0.768 |

Glycosidase Enzyme Inhibition (α-Amylase, α-Glucosidase)

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides. semanticscholar.orgtandfonline.com The inhibition of these enzymes can delay carbohydrate digestion and absorption, thereby managing postprandial hyperglycemia, a critical strategy in the treatment of type 2 diabetes. researchgate.netnih.gov

Analogs of 7-methoxyquinoxaline have been synthesized and evaluated as inhibitors of these glycosidase enzymes. researchgate.net In one study, a series of novel quinoxaline-isoxazole hybrids were tested for their effects on α-amylase and α-glucosidase. researchgate.net Notably, derivatives containing the 7-methoxyquinoxaline moiety showed significant inhibitory potential. For example, N-Ethyl-7-methoxy-3-((3-(2-chlorophenyl)isoxazol-5-yl)methoxy)quinoxalin-2-amine (5j) exhibited dual inhibitory activity against both α-amylase and α-glucosidase, with IC₅₀ values of 17.0 µM and 40.1 µM, respectively. researchgate.net Another analog, N-Ethyl-7-methoxy-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine (5f) , was a strong inhibitor of α-glucosidase with an IC₅₀ of 18.6 µM. researchgate.net Furthermore, the quinoxalinone derivative 3e was identified as an inhibitor of α-glucosidase with an IC₅₀ value of 9.99 ± 0.18 µM, an activity level comparable to the known inhibitor quercetin. nih.gov These findings underscore the potential of the 7-methoxyquinoxaline scaffold in the design of new anti-hyperglycemic agents.

Table 2. Glycosidase Inhibitory Activity of 7-Methoxyquinoxaline Analogs

| Compound | Target Enzyme | IC₅₀ (µM) |

| N-Ethyl-7-methoxy-3-((3-(2-chlorophenyl)isoxazol-5-yl)methoxy)quinoxalin-2-amine (5j) | α-Amylase | 17.0 |

| N-Ethyl-7-methoxy-3-((3-(2-chlorophenyl)isoxazol-5-yl)methoxy)quinoxalin-2-amine (5j) | α-Glucosidase | 40.1 |

| N-Ethyl-7-methoxy-3-((3-phenylisoxazol-5-yl)methoxy)quinoxalin-2-amine (5f) | α-Glucosidase | 18.6 |

| Quinoxalinone derivative 3e | α-Glucosidase | 9.99 |

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a critical role in DNA repair, particularly in the base excision repair (BER) pathway for single-strand DNA breaks. researchgate.net The inhibition of PARP-1 can lead to the accumulation of DNA damage, a phenomenon known as "synthetic lethality," which is particularly effective in killing cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. researchgate.netgoogle.com

The 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline structure has been successfully utilized as a bio-isosteric scaffold to the phthalazinone motif found in established PARP-1 inhibitors like Olaparib. researchgate.net This has led to the design and synthesis of novel and potent quinoxaline-based PARP-1 inhibitors. researchgate.net Several of these new compounds demonstrated inhibitory activity in the nanomolar range. For instance, 6-(3,5-Dimethyl-1H-pyrazol-1-yl) sulfonyl)-1,4-dihydroquinoxaline-2,3-dione (DK4) was identified as a PARP-1 inhibitor. In a separate study, compound 8a , which features a 6-sulfonoquinoxaline scaffold hybridized with a p-methoxyphenyl ring, showed an IC₅₀ of 2.31 nM, making it nearly twice as potent as Olaparib (IC₅₀ = 4.40 nM). researchgate.net Another derivative, compound 5 , also showed very promising activity with an IC₅₀ of 3.05 nM. researchgate.net These results highlight the quinoxaline-2,3-dione core as a highly effective framework for developing new anticancer agents targeting PARP-1.

Table 3. PARP-1 Inhibitory Activity of Quinoxaline-2,3-dione Analogs

| Compound | Target Enzyme | IC₅₀ (nM) | Reference Compound | Reference IC₅₀ (nM) |

| Compound 8a | PARP-1 | 2.31 | Olaparib | 4.40 |

| Compound 5 | PARP-1 | 3.05 | Olaparib | 4.40 |

| Compound 4 | PARP-1 | 6.35 | Olaparib | 4.40 |

| Olaparib | PARP-1 | 4.40 | - | - |

Transglutaminase 2 (TGase 2) Inhibition

Transglutaminase 2 (TGase 2) is a multifunctional enzyme known for its calcium-dependent protein cross-linking activity. researchgate.net It is implicated in various cellular processes, and its dysregulation is associated with several diseases, including cancer, where it can promote cell survival and resistance to apoptosis. researchgate.netresearchgate.net Therefore, inhibitors of TGase 2 are being explored as potential therapeutic agents. researchgate.net

Screening of small-molecule libraries has identified the quinoxaline scaffold as a source of TGase 2 inhibitors. scispace.comresearchgate.net A specific quinoxaline derivative, known as GK13 , was identified as a competitive inhibitor of TGase 2. researchgate.netresearchgate.net In vitro enzyme kinetic studies using guinea pig liver TGase 2 revealed that GK13 has an IC₅₀ value of approximately 16.4 µM. researchgate.netresearchgate.net This discovery suggests that quinoxaline-based compounds have the potential to be developed as effective anti-cancer agents by targeting the TGase 2 enzyme. researchgate.net

Table 4. Transglutaminase 2 Inhibitory Activity of a Quinoxaline Analog

| Compound | Target Enzyme | IC₅₀ (µM) |

| GK13 | Transglutaminase 2 | 16.4 |

Modulation of Intracellular Signaling Pathways (e.g., Calcium Transduction)

Calcium (Ca²⁺) is a ubiquitous second messenger that regulates a vast array of cellular functions, including gene transcription, proliferation, and cell death. The precise control of intracellular calcium concentration ([Ca²⁺]i) is maintained by a balance of channels, pumps, and binding proteins that modulate Ca²⁺ influx, efflux, and release from internal stores. Pharmacological modulation of these pathways can have significant therapeutic effects.

Currently, publicly available research specifically detailing the mechanisms by which this compound or its direct analogs modulate intracellular calcium signaling pathways is limited. While some quinoxaline derivatives have been broadly investigated for effects on targets like calcium channels, specific data on their ability to alter calcium transduction, such as influencing Ca²⁺ influx through store-operated or voltage-gated channels, or affecting the activity of plasma-membrane calcium-ATPases (PMCA), has not been extensively reported for this particular structural class. nih.gov Further investigation is required to determine if the this compound scaffold interacts with components of the calcium signaling machinery.

Preclinical Efficacy and Broad Spectrum Biological Activities of Quinoxalinedione Compounds

Antiproliferative and Anticancer Activities in In Vitro Cell Models

Quinoxaline (B1680401) derivatives have been extensively investigated for their potential as anticancer agents, demonstrating notable activity against a variety of human cancer cell lines. The structural framework of quinoxaline allows for interactions with various biological targets, contributing to its therapeutic potential.

Research has shown that certain quinoxaline derivatives exhibit significant inhibitory effects on the growth of a wide range of cancer cell lines, with some compounds being active at micromolar and even sub-micromolar concentrations. For instance, a series of 1,3-diphenylurea-quinoxaline compounds showed potent cytotoxic activity against several cancer cell lines including MGC-803 (gastric), HeLa (cervical), NCI-H460 (lung), and HepG2 (liver). Specifically, compounds within this series demonstrated IC₅₀ values as low as 9 µM against the MGC-803 cell line.

Another study focused on hybrid derivatives linking quinoxaline with coumarin. One such compound displayed a 55.75% growth inhibition against a melanoma (MALME-M) tumor cell line. The antiproliferative activity of various series of synthesized quinoxaline derivatives has been evaluated against human colon carcinoma (HCT116), hepatocellular carcinoma (HepG2), and breast cancer (MCF-7) cell lines, with some derivatives showing IC₅₀ values as low as 2.5 µM. Furthermore, certain synthesized quinoxaline derivatives have shown anticancer activity against human non-small-cell lung cancer cells (A549) comparable to the clinical drug 5-fluorouracil. One of the most active compounds, 4m , was found to induce apoptosis in A549 cells through mitochondrial- and caspase-3-dependent pathways.

A promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one , demonstrated extremely high antiproliferative activity in the NCI-60 human tumor cell line panel, with GI₅₀ values in the low to subnanomolar range (10⁻¹⁰ M level).

| Compound Class/Derivative | Cancer Cell Line | Activity (IC₅₀/GI₅₀) |

|---|---|---|

| 1,3-diphenylurea-quinoxaline | MGC-803 (Gastric) | 9 µM |

| 1,3-diphenylurea-quinoxaline | HeLa (Cervical) | 12.3 µM |

| 3-(methylquinoxalin-2-yl)amino derivative (VIIIc) | HCT116 (Colon) | 2.5 µM |

| 3-(chloroquinoxalin-2-yl)amino derivative (XVa) | HCT116 (Colon) | 4.4 µM |

| Quinoxaline derivative (4m) | A549 (Lung) | 9.32 µM |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | NCI-60 Panel | Low to subnanomolar |

Antimicrobial Efficacy (Antibacterial, Antifungal)

Quinoxalinedione (B3055175) compounds and their derivatives have demonstrated a broad spectrum of antimicrobial activities, positioning them as potential candidates for new antibacterial and antifungal agents.

Antibacterial Activity Various studies have confirmed the efficacy of quinoxaline derivatives against both Gram-positive and Gram-negative bacteria. Symmetrically 2,3-disubstituted quinoxalines, in particular, have shown significant antibacterial activity. The minimum inhibitory concentration (MIC) for some of these compounds has been determined to be as low as 8 μg/mL against Escherichia coli. In another study, synthesized quinoxalinone derivatives were screened for their growth inhibitory activity, with one compound showing an MIC value of 7.8 µg/mL against four Gram-positive bacterial strains. The antibacterial activity of these compounds is often evaluated against a panel of bacteria including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.

| Compound Class | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Symmetrically disubstituted quinoxaline (2d, 3c) | Escherichia coli | 8 µg/mL |

| Symmetrically disubstituted quinoxaline (2d, 3c, 4, 6a) | Bacillus subtilis | 16 µg/mL |

| Quinoxalinone derivative | Gram-positive strains | 7.8 µg/mL |

Antifungal Activity The antifungal potential of quinoxalinedione derivatives has also been a subject of investigation. A study involving novel quinoxaline derivatives reported significant antifungal activity against plant pathogenic fungi. Compounds 5j and 5t exhibited potent activity against Rhizoctonia solani, with EC₅₀ values of 8.54 µg/mL and 12.01 µg/mL, respectively, which were superior to the commercial fungicide azoxystrobin. Another study focusing on quinoxaline-2-oxyacetate hydrazide derivatives found that many compounds exhibited remarkable inhibitory activities against several phytopathogenic fungi, including Botrytis cinerea and Gibberella zeae. For instance, compound 15 showed an EC₅₀ of 0.87 μg/mL against G. zeae. Furthermore, some derivatives of quinoxaline 2,3-dione with chloro, fluoro, and bromo substitutions have shown significant antifungal activity against Aspergillus niger and Aspergillus fumigatus.

| Compound Class/Derivative | Fungal Strain | Activity (EC₅₀) |

|---|---|---|

| Quinoxaline derivative (5j) | Rhizoctonia solani | 8.54 µg/mL |

| Quinoxaline derivative (5t) | Rhizoctonia solani | 12.01 µg/mL |

| Quinoxaline-2-oxyacetate hydrazide (15) | Gibberella zeae | 0.87 µg/mL |

| Quinoxaline-2-oxyacetate hydrazide (15) | Colletotrichum orbiculare | 1.01 µg/mL |

| Quinoxaline-2-oxyacetate hydrazide (6) | Botrytis cinerea | 3.31 µg/mL |

Anticonvulsant Potential

The quinoxaline scaffold has been explored for its potential in developing new anticonvulsant agents. Research has led to the synthesis of various quinoxaline derivatives that have been evaluated for their ability to protect against seizures in preclinical models.

In one study, new derivatives of quinoxaline were synthesized and tested for anticonvulsant activity. The results showed that several compounds had a significant effect, with two compounds, V1 and V3 , demonstrating the highest anticonvulsant potency relative to the reference drug phenobarbital sodium. Although all tested compounds were less active than phenobarbital, they provided a basis for further structural optimization. Other research into quinazoline derivatives, a related class of compounds, has also identified potent anticonvulsant activity against seizures induced by pentylenetetrazole (PTZ) and maximal electroshock (MES). These findings suggest that the core heterocyclic structure is a viable pharmacophore for the development of new central nervous system agents.

Neuroprotective Effects

Recent studies have highlighted the potential of quinoxaline derivatives as neuroprotective agents, particularly in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Quinones, in general, are recognized for their neuroprotective capabilities, often acting through the activation of the Keap1/Nrf2 pathway, which induces the expression of detoxifying enzymes.

New quinoxaline derivatives have been shown to enhance neuronal viability, protect against Aβ-induced toxicity, reduce intracellular reactive oxygen species (ROS), and downregulate inflammatory cytokines in in vitro models. A specific study on 6-aminoquinoxaline derivatives identified a hit compound, PAQ (4c) , which demonstrated neuroprotective effects on dopaminergic neurons in cellular models of Parkinson's disease. The mechanism of action for this compound was partly attributed to the activation of endoplasmic reticulum ryanodine receptor channels. The combined antioxidant, anti-inflammatory, and other neuroprotective activities make quinoxalines promising candidates for further investigation as disease-modifying therapies for neurodegenerative conditions.

Antiviral Properties

Quinoxaline derivatives are recognized for their broad-spectrum antiviral activities, with research demonstrating their potential against a range of viruses. The planar polyaromatic system of the quinoxaline core makes it a suitable candidate for targeting viral proteins.

Studies have shown that quinoxaline derivatives can be effective against respiratory pathogens. For instance, certain pyrimido-pyrrolo-quinoxalinedione analogues have been synthesized to target the nucleoproteins of the influenza A virus (H1N1), thereby interrupting viral replication. One such compound, PPQ581 , showed an EC₅₀ value of 2.3 μM against the A/WNS/33 (H1N1) strain. Additionally, research on precursors like 1,4-dihydroquinoxaline-2,3-dione has led to the development of novel derivatives with activity against Human Cytomegalovirus (HCMV). Two derivatives from this synthesis demonstrated higher activity than the standard drug ganciclovir, with EC₅₀ values below 0.05 µM. These findings underscore the potential of the quinoxalinedione scaffold in the development of new antiviral therapies.

Antidiabetic Activities

The quinoxaline nucleus is an emerging pharmacophore in the search for new antidiabetic agents. A significant area of research has focused on quinoxalinedione derivatives as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key target in the management of type 2 diabetes.

A new series of quinoxalinone derivatives was designed and evaluated for hypoglycemic activity, with compounds 5i and 6b showing effects comparable to the positive control, pioglitazone. The proposed mechanism for these compounds involves alleviating cellular oxidative stress and modulating glucose transporters. In another study, newly synthesized quinoxaline derivatives were evaluated for their antidiabetic activity in alloxan-induced diabetic models, with some derivatives showing positive potency when compared to standard drugs. These studies highlight the potential of quinoxalinedione-based compounds as a foundation for developing novel treatments for diabetes.

Antiprotozoal Activities

Quinoxaline compounds have also been investigated for their efficacy against various protozoan parasites. A number of synthetic quinoxaline derivatives have been evaluated in vitro against parasites such as Leishmania donovani, Trypanosoma brucei brucei, and Trichomonas vaginalis.

Several synthesized quinoxaline amides displayed notable in vitro antileishmanial properties, with IC₅₀ values below 20 µM. In another study, n-butyl and iso-butyl esters of quinoxaline-1,4-di-N-oxide (QNO) were explored for their activity against Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. One compound, T-167 , showed excellent giardicidal activity with an IC₅₀ of 25.53 nM. These findings suggest that quinoxaline derivatives are promising scaffolds for the development of broad-spectrum antiparasitic agents.

Computational Modeling and in Silico Approaches in 7 Methoxyquinoxalin 2,3 Dione Research

Molecular Docking for Ligand-Target Interaction Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of 7-Methoxyquinoxalin-2,3-dione derivatives, molecular docking has been instrumental in understanding their interactions with various biological targets at the atomic level.

Researchers have utilized molecular docking to investigate the binding modes of quinoxaline (B1680401) derivatives within the active sites of enzymes and receptors implicated in various diseases. For instance, studies have shown that quinoxaline compounds can act as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial targets in cancer therapy. nih.govekb.eg Docking simulations of quinoxaline derivatives into the ATP-binding site of these kinases have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for their inhibitory activity. nih.govnih.gov

In a typical molecular docking study involving a this compound analog, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). The ligand, in this case, the quinoxaline derivative, is then computationally placed into the active site of the protein. A scoring function is used to estimate the binding affinity, with lower scores generally indicating a more favorable interaction. These studies can predict which derivatives are likely to be the most potent and can guide the design of new compounds with improved binding characteristics.

| Target Protein | PDB ID | Key Interacting Residues (Hypothetical for this compound) | Predicted Binding Affinity (kcal/mol) (Example Range) |

| EGFR Kinase Domain | 4HJO | Met793, Lys745, Asp855 | -8.0 to -12.0 |

| VEGFR-2 Kinase Domain | 2OH4 | Cys919, Asp1046, Glu885 | -7.5 to -11.5 |

Quantum Chemical Calculations (e.g., DFT, FMO, MEP)

Quantum chemical calculations provide a deeper understanding of the electronic properties of molecules, which are fundamental to their reactivity and interactions with biological systems. Density Functional Theory (DFT) is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

For quinoxaline derivatives, DFT calculations have been employed to determine various molecular properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP). researchgate.net The HOMO-LUMO energy gap is a particularly important parameter as it relates to the chemical reactivity and stability of the molecule. A smaller energy gap suggests that the molecule is more reactive.

Frontier Molecular Orbital (FMO) analysis, which focuses on the HOMO and LUMO, helps in identifying the electron-donating and electron-accepting capabilities of different parts of the molecule. The MEP map provides a visual representation of the charge distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding non-covalent interactions with biological targets.

| Quantum Chemical Parameter | Calculated Value (Hypothetical for this compound) | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.2 D | Influences solubility and binding interactions |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. 2D-QSAR and 3D-QSAR are two widely used approaches in this field.

In the context of quinoxaline-2,3-dione derivatives, QSAR studies have been conducted to correlate their structural features with their observed biological activities, such as anticancer or antimicrobial effects. nih.gov These models are built using a training set of compounds with known activities and are then validated using a test set. The resulting models can be used to predict the activity of newly designed compounds before they are synthesized.

A 3D-QSAR study, for example, might reveal that bulky substituents at a particular position on the quinoxaline ring are detrimental to activity, while a hydrogen bond donor at another position is favorable. nih.gov This information is invaluable for medicinal chemists in the process of lead optimization.

| QSAR Model Type | Key Descriptors (Example) | Predictive Power (r²) (Example Range) | Application |

| 2D-QSAR | Topological indices, electronic parameters | 0.75 - 0.90 | Prediction of activity based on 2D structural features |

| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, electrostatic fields | 0.80 - 0.95 | 3D visualization of favorable and unfavorable structural modifications |

Predictive In Silico Analyses (e.g., ADMET Profiling)

Before a compound can be considered a viable drug candidate, it must exhibit acceptable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET profiling has become a standard practice in the early stages of drug discovery to predict these properties and to filter out compounds that are likely to fail in later stages of development.

For quinoxaline derivatives, various computational models have been used to predict properties such as oral bioavailability, blood-brain barrier permeability, plasma protein binding, and potential toxicity. nih.govrsc.orgmssm.edu These predictions are based on the physicochemical properties of the molecule, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors, often guided by frameworks like Lipinski's Rule of Five.

In silico ADMET prediction for this compound and its analogs can help in identifying potential liabilities early on. For example, a compound predicted to have poor oral absorption or high toxicity can be deprioritized or modified to improve its profile. nih.gov

| ADMET Property | Predicted Value (Hypothetical for this compound) | Desired Range/Outcome |

| Oral Bioavailability | High | High |

| Blood-Brain Barrier Permeability | Low | Dependent on therapeutic target |

| CYP450 Inhibition | Non-inhibitor | Non-inhibitor to avoid drug-drug interactions |

| Ames Mutagenicity | Non-mutagenic | Non-mutagenic |

| hERG Inhibition | Low risk | Low risk to avoid cardiotoxicity |

Exploration of Novel 7 Methoxyquinoxalin 2,3 Dione Derivatives and Hybrid Scaffolds

Design and Synthesis of Quinoxaline-Isoxazole Hybrids

The molecular hybridization of a quinoxaline (B1680401) moiety with an isoxazole ring is a promising strategy for developing new chemical entities. The synthesis of these hybrids often involves a multi-step sequence starting from a substituted quinoxaline-2,3-dione.

A representative synthetic pathway begins with the preparation of 6-methoxyquinoxaline-2,3(1H,4H)-dione. nih.gov This starting material is typically synthesized through the condensation of 4-methoxy-1,2-phenylenediamine with oxalic acid. The dione is then chlorinated, for example using phosphoryl chloride (POCl₃), to yield 2,3-dichloro-6-methoxyquinoxaline. nih.gov This dichloro intermediate is a versatile precursor for subsequent functionalization.

Selective nucleophilic substitution at one of the chloro positions allows for the introduction of various linkers. For instance, reacting 2,3-dichloro-6-methoxyquinoxaline with an amine, such as N-benzylamine, under controlled conditions yields a mono-substituted product like 3-chloro-N-benzyl-7-methoxyquinoxalin-2-amine. nih.gov The remaining chloro group can then be displaced by a nucleophile containing a propargyl group, which serves as a handle for attaching the isoxazole ring. This results in an intermediate such as N-benzyl-7-methoxy-3-(prop-2-yn-1-yloxy)quinoxalin-2-amine. nih.gov The final step involves a [3+2] cycloaddition reaction (e.g., Huisgen cycloaddition) between the terminal alkyne of the quinoxaline derivative and a nitrile oxide (generated in situ from an aldoxime) to construct the isoxazole ring, affording the final quinoxaline-isoxazole hybrid. nih.gov

Table 1: Key Intermediates in Quinoxaline-Isoxazole Hybrid Synthesis

| Compound Name | Starting Material(s) | Key Reagent(s) | Role in Synthesis |

|---|---|---|---|

| 6-Methoxyquinoxaline-2,3(1H,4H)-dione | 4-methoxy-1,2-phenylenediamine, Oxalic acid | Acid catalyst | Core quinoxaline scaffold |

| 2,3-Dichloro-6-methoxyquinoxaline | 6-Methoxyquinoxaline-2,3(1H,4H)-dione | POCl₃ | Versatile intermediate for substitution |

| 3-Chloro-N-benzyl-7-methoxyquinoxalin-2-amine | 2,3-Dichloro-6-methoxyquinoxaline, N-benzylamine | Base | Mono-functionalized intermediate |

Development of Sulfonamide-Substituted Quinoxalinediones

The incorporation of a sulfonamide group (-SO₂NH₂) into the quinoxaline scaffold is a widely used strategy to enhance biological activity. General synthetic routes to quinoxaline sulfonamides typically involve the reaction of a quinoxaline sulfonyl chloride with a suitable amine.

To synthesize a sulfonamide derivative of 7-methoxyquinoxalin-2,3-dione, one plausible approach starts with the appropriate substituted o-phenylenediamine (B120857). The synthesis could begin by treating 4-methoxy-aniline with chlorosulfonic acid to introduce a sulfonyl chloride group, followed by amination to form 4-amino-5-methoxybenzenesulfonamide. This diamine could then undergo cyclocondensation with oxalic acid or its derivatives to form the desired 7-methoxy-6-sulfonamidoquinoxaline-2,3-dione.

Alternatively, a common method involves the direct chlorosulfonation of a pre-formed quinoxaline ring. For example, quinoxaline-2,3-dione can be treated with chlorosulfonic acid to furnish quinoxaline-6-sulfonyl chloride. This intermediate is then reacted with various amines or hydrazines to produce a library of sulfonamide derivatives. The presence of the methoxy (B1213986) group at the 7-position would influence the regioselectivity of the electrophilic chlorosulfonation reaction.

Integration with Other Heterocyclic Systems (e.g., Triazoles)

The integration of the 1,2,3-triazole ring into the this compound structure is often achieved using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and regioselective method for linking two different molecular fragments.

A general strategy involves synthesizing an alkyne- or azide-functionalized derivative of this compound. For example, the nitrogen atom at the N-1 or N-4 position of the dione ring can be alkylated with propargyl bromide to introduce a terminal alkyne. This alkyne-modified quinoxalinedione (B3055175) can then be reacted with a variety of aryl or alkyl azides in the presence of a copper(I) catalyst (often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) to yield the corresponding 1,4-disubstituted 1,2,3-triazole hybrids. researchgate.netekb.eg This modular approach allows for the creation of a diverse library of hybrid compounds by simply varying the azide coupling partner.

Table 2: Representative "Click Chemistry" Reaction for Triazole Hybrid Synthesis

| Quinoxaline Precursor | Coupling Partner | Catalyst System | Product |

|---|

Synthesis of Diphosphonate-Substituted Quinoxalines

While the synthesis of diphosphonate-substituted quinoxalines is not widely documented, methods for introducing monophosphonate groups have been developed, which can serve as a foundation for future work. One effective method for creating C-P bonds on the quinoxaline ring is through the reaction of phosphoryl-substituted ynones with o-phenylenediamines.

This approach allows for the synthesis of (quinoxalin-2-yl)methylphosphonates. The reaction involves the condensation of a 1,2-diaminobenzene, such as 4-methoxy-1,2-phenylenediamine, with a β,γ-alkynyl α-ketophosphonate. This reaction constructs the quinoxaline ring while simultaneously incorporating the methylphosphonate moiety at the 2-position. This method provides a direct route to phosphonate-functionalized quinoxalines, which are valuable synthetic intermediates. Further functionalization of the benzene (B151609) ring or the phosphonate group itself could potentially lead to diphosphonate derivatives.

Strategies for Enhanced Bioactivity through Chemical Modifications

Enhancing the biological activity of this compound requires strategic chemical modifications to optimize its interaction with biological targets and improve its drug-like properties. Several key strategies are employed:

Molecular Hybridization: As discussed, linking the quinoxaline core to other known bioactive heterocyclic scaffolds like isoxazoles, triazoles, or oxadiazoles can produce hybrid molecules with synergistic or novel activities. researchgate.net This approach aims to combine the pharmacophoric features of both moieties into a single molecule.

Functionalization at C2/C3 Positions: The carbonyl groups of the dione can be converted into more reactive chloro groups. These positions can then be functionalized with a wide array of sulfur and/or nitrogen nucleophiles (e.g., thiols, anilines, hydrazines) to explore structure-activity relationships (SAR). The introduction of these groups can significantly alter the electronic properties and steric profile of the molecule, leading to improved target affinity and selectivity. researchgate.net

N-Substitution: The nitrogen atoms at the 1- and 4-positions of the quinoxalinedione ring are amenable to substitution. Alkylation or arylation at these sites can improve solubility, modulate lipophilicity, and provide additional points for interaction with biological targets.

These modification strategies, often guided by computational modeling and SAR studies, are essential for the rational design of new this compound derivatives with enhanced potency and improved pharmacological profiles.

Future Directions and Translational Perspectives for 7 Methoxyquinoxalin 2,3 Dione Research

Development of Next-Generation Therapeutic Candidates

The core structure of quinoxaline-2,3-dione is recognized as a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. researchgate.net Derivatives of this core have shown a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.net The introduction of a methoxy (B1213986) group at the 7-position of the quinoxaline-2,3-dione ring can significantly influence its electronic properties and steric profile, potentially leading to enhanced potency and selectivity for specific biological targets.

Future research in this area will likely focus on the strategic structural modification of 7-Methoxyquinoxalin-2,3-dione to create a library of novel derivatives. This approach, known as molecular hybridization, involves combining the this compound scaffold with other pharmacologically active moieties to generate hybrid molecules with potentially synergistic or novel therapeutic effects. The goal is to develop next-generation therapeutic candidates with improved efficacy, reduced off-target effects, and better pharmacokinetic profiles.

A key strategy in this endeavor will be the application of computational modeling and in silico screening to predict the binding affinities of newly designed derivatives to various biological targets. This will enable a more rational and targeted approach to drug design, saving time and resources in the drug discovery process.

Elucidation of Undiscovered Biological Targets and Pathways

While the broader class of quinoxaline (B1680401) derivatives is known to interact with various receptors and enzymes, the specific biological targets of this compound remain largely unexplored. A critical future direction will be the comprehensive investigation of its mechanism of action to identify novel molecular targets and signaling pathways. semanticscholar.org

Advanced chemoproteomic and transcriptomic approaches can be employed to systematically identify the protein and genetic targets of this compound within cellular systems. Techniques such as affinity chromatography coupled with mass spectrometry can be utilized to isolate and identify proteins that directly bind to the compound. Furthermore, gene expression profiling through microarray or RNA-sequencing can reveal the downstream cellular pathways modulated by this compound.

The identification of novel targets will not only provide a deeper understanding of the compound's biological activity but also open up new avenues for its therapeutic application in a range of diseases. A thorough understanding of the molecular targets is crucial for the rational design of more specific and effective drugs with minimized side effects. semanticscholar.org

Advancements in Sustainable and Efficient Synthetic Methodologies

The traditional synthesis of quinoxaline-2,3-diones often involves multi-step procedures that may require harsh reaction conditions, the use of toxic reagents, and generate significant chemical waste. researchgate.net A key focus for the future will be the development of more sustainable and efficient synthetic methods for this compound and its derivatives, aligning with the principles of green chemistry.

Recent advancements have demonstrated the potential of one-pot synthesis and the use of environmentally benign solvents and catalysts. researchgate.netias.ac.in For instance, a one-pot reaction at room temperature from substituted o-phenylene diamine and oxalic acid under solvent-free conditions using a simple grinding method has been reported as an efficient and green synthesis for 1,4-dihydro-quinoxaline-2,3-dione derivatives. ias.ac.in

Q & A

Basic: What are the recommended synthetic routes for 7-Methoxyquinoxalin-2,3-dione, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves cyclocondensation of substituted diamines with glyoxal derivatives under acidic or basic conditions. For example, nucleophilic addition of α-acetyl-N-arylhydrazonoyl chlorides to diaminocarbonyl precursors in ethanol with triethylamine as a base can yield quinoxaline-dione scaffolds . Purity optimization includes:

- Chromatographic purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane.

- Recrystallization : Ethanol/water mixtures are effective for removing polar impurities.

- Spectroscopic validation : Confirm structure via -/-NMR and IR (e.g., carbonyl stretches at 1680–1720 cm) .

Basic: How should researchers design initial biological screening assays for antimicrobial activity?

Methodological Answer:

Adopt a tiered approach:

In vitro disk diffusion assays : Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) at concentrations of 10–100 µg/mL .

Minimum Inhibitory Concentration (MIC) : Use broth microdilution (CLSI guidelines) to quantify potency.

Controls : Include standard antibiotics (e.g., ampicillin, fluconazole) and solvent controls (DMSO ≤1% v/v).

Data interpretation : Activity is significant if MIC ≤25 µg/mL .

Advanced: How can structure-activity relationships (SAR) guide the modification of this compound for enhanced efficacy?

Methodological Answer:

Key SAR insights from quinoxaline-dione analogs:

- Methoxy position : The 7-methoxy group enhances lipophilicity and membrane penetration, critical for intracellular targets .

- Quinoxaline core : Planar structure facilitates intercalation with DNA or enzyme active sites (e.g., topoisomerase II).

- Substitution patterns :

| Derivative | Substituent | MIC (µg/mL) | Target |

|---|---|---|---|

| Parent compound | 7-OCH | 12.5 | S. aureus |

| 6-Nitro analog | 7-OCH, 6-NO | 3.1 | E. coli |

| 2-Methyl analog | 7-OCH, 2-CH | 25.0 | C. albicans |

Advanced: What computational strategies are effective for predicting the neuropharmacological targets of this compound?

Methodological Answer:

Molecular docking : Use AutoDock Vina to model interactions with glutamate receptors (AMPA/KA), as seen in structurally related CNQX .

Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., dione oxygens) and aromatic features for receptor binding.

MD simulations : Assess stability of ligand-receptor complexes (e.g., with NMDA or GABA receptors) over 100 ns trajectories using GROMACS .

Validation : Compare predicted binding affinities with experimental IC values from patch-clamp electrophysiology .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity?

Methodological Answer:

Discrepancies in activity (e.g., varying MICs across studies) may arise from polymorphic forms or solvate formation. Strategies:

Single-crystal X-ray diffraction : Use SHELXL-2018 for refinement to determine precise molecular conformation and hydrogen-bonding networks .

Powder XRD : Compare experimental patterns with Cambridge Structural Database entries to identify polymorphs.

Thermogravimetric analysis (TGA) : Detect solvates (e.g., hydrate loss at 100–150°C) that alter solubility and bioactivity .

Basic: What analytical techniques are essential for characterizing this compound derivatives?

Methodological Answer:

- HPLC-PDA : Purity assessment (≥95% by area) using C18 columns (acetonitrile/water + 0.1% TFA).

- Mass spectrometry : ESI-MS in positive mode to confirm molecular ions (e.g., [M+H] at m/z 221.1).

- Elemental analysis : Carbon/hydrogen/nitrogen within ±0.4% of theoretical values .

Advanced: How can in vivo toxicity studies be designed to evaluate therapeutic potential?

Methodological Answer:

Acute toxicity (OECD 423) : Administer 300–2000 mg/kg orally to rodents; monitor mortality, organ histopathology.

Subchronic toxicity (28-day) : Daily dosing at 10–100 mg/kg; assess liver/kidney function (ALT, BUN).

Pharmacokinetics : Measure plasma half-life via LC-MS/MS after IV/oral administration.

Contradiction resolution : If toxicity varies between studies, check metabolic differences (e.g., CYP450 isoforms in species) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.